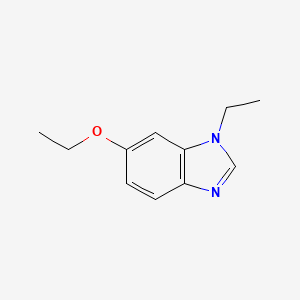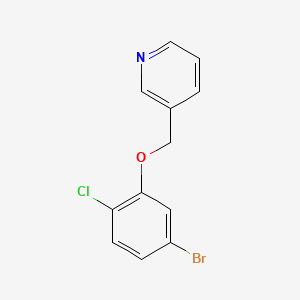
6-Chloro-1,8-naphthyridin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-1,8-naphthyridin-4-ol is a heterocyclic compound with the following chemical formula: C8H5ClN2O . It belongs to the class of 1,8-naphthyridines , which have gained prominence due to their diverse biological activities and photochemical properties. Notably, gemifloxacin , a compound containing the 1,8-naphthyridine core, has been successfully used in the treatment of bacterial infections .
Synthesis Analysis
- Multicomponent Reactions (MCR) : MCRs efficiently generate complex molecular architectures and find applications in medicinal chemistry. Researchers have successfully constructed trisubstituted 2-amino-1,8-naphthyridines via MCRs involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate derivatives. Notably, N, N, N’, N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N, N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) serves as a catalyst in these reactions . Friedländer Approach with a Green Strategy : Anderson et al. developed a green version of the Friedländer reaction for the synthesis of 2,3-disubstituted 1,8-naphthyridines. This reaction proceeds smoothly in water using a catalytic amount of LiOH. For instance, the reaction of methyl vinyl ketone with 2-aminonicotinaldehyde in alcoholic solvents yields the desired product .
Molecular Structure Analysis
The molecular structure of 6-Chloro-1,8-naphthyridin-4-ol consists of a naphthyridine ring with a chlorine atom at position 6 and a hydroxyl group at position 4. The chloro substitution imparts specific chemical reactivity and influences its biological properties .
Applications De Recherche Scientifique
Medicinal Chemistry
1,8-Naphthyridines, including 6-Chloro-1,8-naphthyridin-4-ol, have emerged as an important class of heterocyclic compounds due to their diverse biological activities . They have demonstrated potential use in medicinal chemistry applications including anticancer, anti-inflammatory, antimicrobial, antihistaminic, antihypertensive, antimalarial, antiplatelet aggregation, gastric antisecretory, topoisomerase-II & AChE inhibitory activities .
Antibacterial Agent Synthesis
A study explored the synthesis and structure-activity relationships of 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including compounds with a chloro substituent at C-6. This suggests that 6-Chloro-1,8-naphthyridin-4-ol could be used in the synthesis of antibacterial agents.
Photochemical Properties
1,8-Naphthyridines have interesting photochemical properties . This suggests that 6-Chloro-1,8-naphthyridin-4-ol could be used in research related to photochemistry.
Ligands
This class of heterocycles finds use as ligands . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. 6-Chloro-1,8-naphthyridin-4-ol could potentially be used in this capacity.
Components of Light-Emitting Diodes
1,8-Naphthyridines are used as components of light-emitting diodes . This suggests that 6-Chloro-1,8-naphthyridin-4-ol could be used in the development of new types of LEDs.
Dye-Sensitized Solar Cells
1,8-Naphthyridines are used in dye-sensitized solar cells . This suggests that 6-Chloro-1,8-naphthyridin-4-ol could be used in the development of more efficient solar cells.
Molecular Sensors
1,8-Naphthyridines are used in molecular sensors . This suggests that 6-Chloro-1,8-naphthyridin-4-ol could be used in the development of new types of sensors.
Self-Assembly Host–Guest Systems
1,8-Naphthyridines are used in self-assembly host–guest systems . This suggests that 6-Chloro-1,8-naphthyridin-4-ol could be used in the development of these systems.
Mécanisme D'action
Target of Action
6-Chloro-1,8-naphthyridin-4-ol is a member of the 1,8-naphthyridines class of compounds . These compounds have been found to exhibit diverse biological activities and are used in the treatment of several human diseases . .
Mode of Action
1,8-naphthyridines, in general, are known to interact with various biological targets due to their diverse biological activities .
Biochemical Pathways
1,8-naphthyridines, in general, are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
1,8-naphthyridines, in general, are known to have diverse biological activities .
Propriétés
IUPAC Name |
6-chloro-1H-1,8-naphthyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-5-3-6-7(12)1-2-10-8(6)11-4-5/h1-4H,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRCAEQIJGGDAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C=C(C=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704802 |
Source


|
| Record name | 6-Chloro-1,8-naphthyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1,8-naphthyridin-4-ol | |
CAS RN |
1219815-54-9 |
Source


|
| Record name | 6-Chloro-1,8-naphthyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester](/img/structure/B578495.png)

![1-Benzyl-1,7-diazaspiro[3.5]nonane](/img/structure/B578498.png)





![8-Oxa-3-azabicyclo[3.2.1]octane-4-thione](/img/structure/B578507.png)

![7-Methylimidazo[1,2-A]pyridin-2-amine](/img/structure/B578509.png)
